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molecular formula C11H10O4 B3274518 7-Hydroxy-5-methoxy-4-methylcoumarin CAS No. 6093-81-8

7-Hydroxy-5-methoxy-4-methylcoumarin

Cat. No. B3274518
M. Wt: 206.19 g/mol
InChI Key: OJLATCGOJCUTJG-UHFFFAOYSA-N
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Patent
US04312883

Procedure details

The 4-methyl-5,7-diacetoxycoumarin (XXXIV) was dissolved in dimethoxyethane (80 ml) and a solution of dry K2CO3 (6.6 g) and methyl iodide (3 ml) was added. The mixture was refluxed for 6 h, the solvent was evaporated and the residue, after addition of water:methanol (50:50; 80 ml), was heated to reflux 20 min. By evaporation of the MeOH under reduced pressure and by cooling a precipitate was formed, which by crystallization of first from MeOH and then from Me2CO gave 4-methyl-5-methoxy-7-hydroxycoumarin (XXXV; 1.52 g; m.p. 261°-3° C.). ##STR38##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:16]C(=O)C)=[CH:9][C:10]=2[O:12][C:13](=O)C)[O:5][C:4](=[O:20])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].CI>C(COC)OC>[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:16])=[CH:9][C:10]=2[O:12][CH3:13])[O:5][C:4](=[O:20])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(OC2=CC(=CC(=C12)OC(C)=O)OC(C)=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue, after addition of water:methanol (50:50; 80 ml)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
By evaporation of the MeOH under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
by cooling a precipitate
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
which by crystallization of first from MeOH

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=CC(=CC(=C12)OC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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